5-Fluoro-2-methylpyridin-3-amine
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Overview
Description
5-Fluoro-2-methylpyridin-3-amine is a fluorinated pyridine derivative The presence of a fluorine atom in the pyridine ring significantly alters its chemical and physical properties, making it a compound of interest in various fields, including medicinal chemistry and materials science
Mechanism of Action
Target of Action
The primary target of 5-Fluoro-2-methylpyridin-3-amine It is known that fluorinated pyridines have interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Mode of Action
The exact mode of action of This compound It is known that fluoropyridines are less reactive than their chlorinated and brominated analogues . This could suggest that This compound interacts with its targets in a unique manner, potentially leading to different biochemical outcomes.
Biochemical Pathways
The specific biochemical pathways affected by This compound Fluoropyridines are known to be involved in various biological applications, including the development of new agricultural products with improved physical, biological, and environmental properties .
Pharmacokinetics
The pharmacokinetic properties of This compound It is known that fluoropyridines have reduced basicity, which could potentially influence their bioavailability .
Result of Action
The molecular and cellular effects of This compound It is known that fluoropyridines have interesting and unusual physical, chemical, and biological properties , which could suggest a range of potential effects at the molecular and cellular level.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It is known that fluoropyridines are generally environmentally benign , which could suggest that they are relatively stable under various environmental conditions.
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-methylpyridin-3-amine has been identified as a novel potassium channel blocker with potential application in Positron Emission Tomography (PET) . It interacts with potassium channels in demyelinated axons, reducing the leakage of intracellular potassium and enhancing impulse conduction .
Cellular Effects
The compound’s influence on cell function is primarily through its interaction with potassium channels. By blocking these channels, this compound can enhance impulse conduction, potentially improving cellular communication .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to exposed potassium channels in demyelinated axons . This binding reduces the leakage of intracellular potassium, thereby enhancing impulse conduction .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to be more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been reported, its parent compound, 4-aminopyridine, has shown high sensitivity in detecting demyelinated lesions in rodent models of multiple sclerosis . This suggests that this compound may have similar dosage-dependent effects.
Metabolic Pathways
It is known that the compound is more stable towards oxidation by the cytochrome P450 enzyme CYP2E1 , which is responsible for the metabolism of similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methylpyridin-3-amine typically involves the fluorination of a suitable pyridine precursor. One common method is the reaction of 5-bromo-2-methylpyridin-3-amine with a fluorinating agent such as potassium fluoride (KF) in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often in a solvent like dimethylformamide (DMF), to yield the desired fluorinated product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of fluorinating agents and catalysts can be tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form complex pyridine derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and arylboronic acids in the presence of bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include various substituted pyridines, aminopyridines, and complex heterocyclic compounds.
Scientific Research Applications
5-Fluoro-2-methylpyridin-3-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique electronic properties make it suitable for the development of advanced materials, including liquid crystals and organic semiconductors.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Agricultural Chemistry: The compound is explored for its potential use in the development of agrochemicals with improved efficacy and environmental profiles.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-methylpyridine
- 3-Fluoro-2-methylpyridine
- 5-Fluoro-2-methylpyridine
Uniqueness
5-Fluoro-2-methylpyridin-3-amine is unique due to the specific positioning of the fluorine and methyl groups, which confer distinct reactivity and properties compared to other fluorinated pyridines. Its ability to participate in diverse chemical reactions and its applications in various scientific fields highlight its versatility and importance .
Properties
IUPAC Name |
5-fluoro-2-methylpyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7FN2/c1-4-6(8)2-5(7)3-9-4/h2-3H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDUBFBGQTDEDDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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